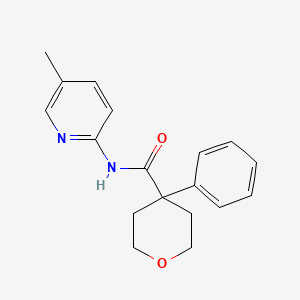![molecular formula C17H21NO2 B7480704 [1-(Cyclobutanecarbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7480704.png)
[1-(Cyclobutanecarbonyl)piperidin-4-yl]-phenylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Cyclobutanecarbonyl)piperidin-4-yl]-phenylmethanone, also known as CPPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPPM is a synthetic compound that belongs to the class of piperidine derivatives. It has a molecular weight of 331.45 g/mol and a molecular formula of C21H25NO2.
Mécanisme D'action
[1-(Cyclobutanecarbonyl)piperidin-4-yl]-phenylmethanone acts as a potent antagonist of the dopamine D1 receptor and the serotonin 5-HT2A receptor. It also has moderate affinity for the dopamine D2 receptor and the serotonin 5-HT1A receptor. By blocking these receptors, [1-(Cyclobutanecarbonyl)piperidin-4-yl]-phenylmethanone modulates the release of neurotransmitters in the brain, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
[1-(Cyclobutanecarbonyl)piperidin-4-yl]-phenylmethanone has been shown to have a range of biochemical and physiological effects in various animal models. In rats, [1-(Cyclobutanecarbonyl)piperidin-4-yl]-phenylmethanone has been shown to decrease locomotor activity and induce catalepsy, suggesting a potential role as an antipsychotic drug. In monkeys, [1-(Cyclobutanecarbonyl)piperidin-4-yl]-phenylmethanone has been shown to increase the release of dopamine in the prefrontal cortex, suggesting a potential role in the treatment of cognitive deficits.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [1-(Cyclobutanecarbonyl)piperidin-4-yl]-phenylmethanone for lab experiments is its high potency and selectivity for specific receptors. This allows for precise modulation of neuronal activity and behavior. However, [1-(Cyclobutanecarbonyl)piperidin-4-yl]-phenylmethanone also has limitations, including its low solubility in aqueous solutions and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on [1-(Cyclobutanecarbonyl)piperidin-4-yl]-phenylmethanone. One direction is the development of new drugs based on [1-(Cyclobutanecarbonyl)piperidin-4-yl]-phenylmethanone scaffold with improved pharmacological properties. Another direction is the investigation of [1-(Cyclobutanecarbonyl)piperidin-4-yl]-phenylmethanone's potential as a treatment for neurological disorders such as Parkinson's disease and schizophrenia. Additionally, further research is needed to understand the mechanisms underlying [1-(Cyclobutanecarbonyl)piperidin-4-yl]-phenylmethanone's effects on neuronal activity and behavior.
Méthodes De Synthèse
[1-(Cyclobutanecarbonyl)piperidin-4-yl]-phenylmethanone can be synthesized using various methods, including the reaction of piperidine with phenylacetic acid, followed by cyclization with cyclobutanecarbonyl chloride. Another method involves the reaction of piperidine with phenylacetyl chloride, followed by cyclization with cyclobutanecarbonyl chloride. Both methods require specific reaction conditions and purification steps to obtain pure [1-(Cyclobutanecarbonyl)piperidin-4-yl]-phenylmethanone.
Applications De Recherche Scientifique
[1-(Cyclobutanecarbonyl)piperidin-4-yl]-phenylmethanone has shown potential in various scientific research applications, including neuroscience, drug discovery, and medicinal chemistry. In neuroscience, [1-(Cyclobutanecarbonyl)piperidin-4-yl]-phenylmethanone has been used as a research tool to study the function of different neurotransmitter systems in the brain. It has also been investigated as a potential treatment for neurological disorders such as Parkinson's disease and schizophrenia.
In drug discovery, [1-(Cyclobutanecarbonyl)piperidin-4-yl]-phenylmethanone has been used as a lead compound to develop new drugs that target specific receptors in the body. It has shown promising results in the development of new antipsychotic and antidepressant drugs. In medicinal chemistry, [1-(Cyclobutanecarbonyl)piperidin-4-yl]-phenylmethanone has been used as a scaffold to design and synthesize new compounds with improved pharmacological properties.
Propriétés
IUPAC Name |
[1-(cyclobutanecarbonyl)piperidin-4-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c19-16(13-5-2-1-3-6-13)14-9-11-18(12-10-14)17(20)15-7-4-8-15/h1-3,5-6,14-15H,4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORINTCSNVJLKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(CC2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Cyclobutanecarbonyl)piperidin-4-yl]-phenylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Acetyl-1,4-diazepan-1-yl)methyl]benzonitrile](/img/structure/B7480633.png)




![N'-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbohydrazide](/img/structure/B7480662.png)
![4-[[3-(4-Ethylphenyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]benzamide](/img/structure/B7480663.png)

![1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone](/img/structure/B7480673.png)
![N-benzylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B7480681.png)



![2,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]furan-3-carboxamide](/img/structure/B7480706.png)